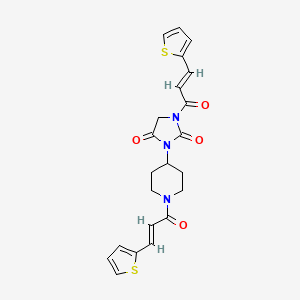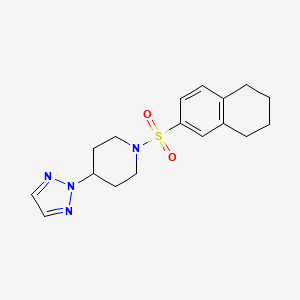![molecular formula C13H10ClN3OS B2824785 3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 315711-16-1](/img/structure/B2824785.png)
3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-amino-5-(4-chlorophenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a chemical compound that belongs to the class of thienopyrimidine derivatives. It has been found to have potential applications in the field of scientific research due to its unique chemical properties.
Scientific Research Applications
Microwave-Assisted Synthesis
The compound has been synthesized using microwave irradiation, highlighting a method for efficient transformation into thieno[2,3-d]pyrimidin-4-one derivatives. Microwave-assisted synthesis offers a rapid and convenient route for producing these compounds, which can be further functionalized for various applications (Hesse, Perspicace, & Kirsch, 2007).
Antiproliferative Evaluation
Thieno[2,3-d]pyrimidine derivatives, including those similar to the specified compound, have been evaluated for their antiproliferative activity. Such compounds were tested on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines, with some derivatives showing significant anticancer activity. This suggests their potential as therapeutic agents against cancer (Atapour-Mashhad et al., 2017).
Antimicrobial and Anti-inflammatory Agents
A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds showed remarkable activity against fungi, bacteria, and inflammation, indicating their potential as bioactive compounds for treating various infections and inflammatory conditions (Tolba et al., 2018).
Biological Activity of Thieno[2,3-d]Pyrimidine Derivatives
Research has also focused on the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which have shown to inhibit tumor necrosis factor alpha and nitric oxide. These findings underscore the potential of thieno[2,3-d]pyrimidine derivatives in developing treatments for inflammatory diseases and conditions associated with excessive nitric oxide production (Lei et al., 2017).
properties
IUPAC Name |
3-amino-5-(4-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-7-16-12-11(13(18)17(7)15)10(6-19-12)8-2-4-9(14)5-3-8/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSPCFUBEHQIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

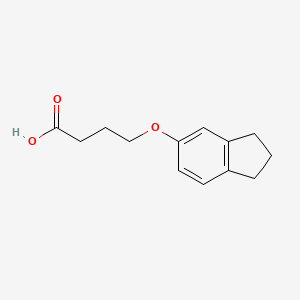
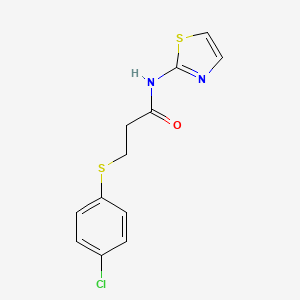
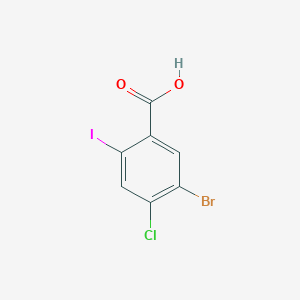
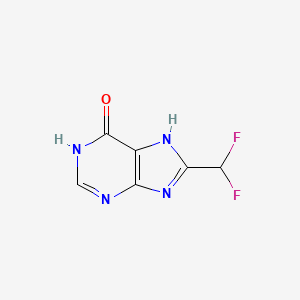
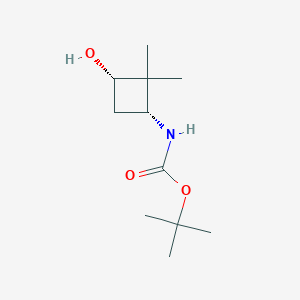
![[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2824710.png)
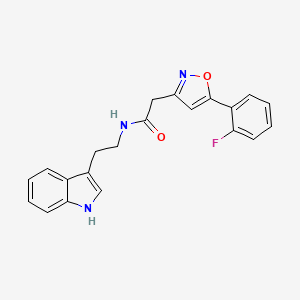
![2-methoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2824713.png)
![3-[(3,4-dichlorophenyl)methoxy]-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2824714.png)
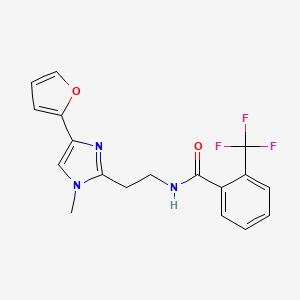
![5-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2824717.png)
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B2824721.png)
